molecular formula C20H19N3O5S B3297844 N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(pyridin-3-yl)methyl]ethanediamide CAS No. 896316-48-6

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(pyridin-3-yl)methyl]ethanediamide

Cat. No.: B3297844
CAS No.: 896316-48-6
M. Wt: 413.4 g/mol
InChI Key: ULUPMKSDRGHTMN-UHFFFAOYSA-N
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Description

N-[2-(Benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(pyridin-3-yl)methyl]ethanediamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule is characterized by a unique hybrid structure incorporating benzenesulfonyl, furan, and pyridinylmethyl moieties linked by an ethanediamide bridge. Such a complex architecture is often engineered to interact with specific biological targets. Compounds featuring sulfonamide and pyridine groups are frequently explored for their potential as enzyme inhibitors or modulators of protein-protein interactions, with research applications spanning oncology, infectious diseases, and neuroscience. The specific mechanism of action, pharmacological profile, and primary research applications for this compound are areas of active investigation and should be validated by the researcher. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S/c24-19(22-13-15-6-4-10-21-12-15)20(25)23-14-18(17-9-5-11-28-17)29(26,27)16-7-2-1-3-8-16/h1-12,18H,13-14H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUPMKSDRGHTMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CN=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(pyridin-3-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common method involves the reaction of benzenesulfonyl chloride with a furan derivative to form an intermediate, which is then reacted with a pyridine derivative under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(pyridin-3-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as bromine or chloromethane in the presence of Lewis acids like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(pyridin-3-yl)methyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(pyridin-3-yl)methyl]ethanediamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares key functional groups with several benzenesulfonamide- and heterocycle-containing molecules:

Compound Name Key Structural Features Molecular Weight (g/mol) Reference
Target Compound Benzenesulfonyl, furan-2-yl, ethanediamide, pyridin-3-ylmethyl 451.49
(E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa) Benzenesulfonamide, quinoline, methoxystyryl ~500 (estimated)
Ranitidine-related Compound B (USP 31) Furan-2-yl, dimethylamino, sulfanyl ethyl, nitroethenediamine ~450 (estimated)
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide Pyridine, anilino, methylbenzenesulfonamide ~330 (estimated)

Key Observations :

  • Sulfonamide vs. Sulfonyl : Unlike the target compound’s benzenesulfonyl group (R-SO₂-), compounds like IIIa and ranitidine derivatives feature benzenesulfonamide (R-SO₂-NH-) groups, which are more polar and prone to hydrogen bonding .
  • Heterocyclic Diversity: The target’s furan-2-yl and pyridin-3-ylmethyl groups contrast with quinoline (IIIa) or thiazole (e.g., sulfathiazole derivatives) in other sulfonamides .
  • Linker Flexibility : The ethanediamide bridge in the target compound is unique compared to the nitroethenediamine (ranitidine-related Compound B) or simple alkyl chains in analogues .
Pharmacological and Physicochemical Properties
  • Solubility : The ethanediamide group in the target compound may enhance water solubility compared to ranitidine’s nitroacetamide group, which is more lipophilic .
  • Stability : Benzenesulfonyl groups generally confer metabolic stability, whereas ranitidine’s nitroethenediamine is prone to degradation under acidic conditions .

Biological Activity

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(pyridin-3-yl)methyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes both aromatic and heterocyclic components, which are critical for its biological activity. The IUPAC name is N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(pyridin-3-ylmethyl)ethanediamide, with the following molecular formula:

PropertyValue
Molecular FormulaC20H19N3O5S
Molecular Weight397.44 g/mol
CAS Number896316-48-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method begins with the reaction of benzenesulfonyl chloride with a furan derivative, followed by coupling with a pyridine derivative. Reaction conditions often include organic solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. These targets may include:

  • Enzymes : The compound may inhibit or modulate the activity of certain enzymes by binding to their active sites.
  • Receptors : It can interact with various receptors, potentially influencing signaling pathways.

Antimicrobial and Anticancer Properties

Research indicates that compounds with similar structures exhibit antimicrobial and anticancer properties. For instance, studies have shown that derivatives of benzenesulfonamide can possess significant antibacterial activity. Additionally, furan-containing compounds have been explored for their anticancer potential due to their ability to induce apoptosis in cancer cells.

Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Antimicrobial Activity : A study demonstrated that benzenesulfonamide derivatives exhibited strong antibacterial effects against various strains of bacteria, suggesting that this compound may also share similar properties.
  • Anticancer Potential : Research on furan derivatives has indicated their ability to inhibit tumor growth in vitro and in vivo, highlighting the potential of this compound in cancer therapy .
  • Enzyme Inhibition : The compound's interaction with specific enzymes has been studied, showing promise as a modulator in biochemical pathways relevant to disease processes.

Case Study 1: Antibacterial Activity

In a comparative study of several benzenesulfonamide derivatives, one compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating significant antibacterial efficacy. This suggests that this compound could be further explored as an antimicrobial agent.

Case Study 2: Anticancer Effects

A recent investigation into the anticancer properties of furan-based compounds revealed that certain derivatives induced apoptosis in human breast cancer cells (MCF-7), with IC50 values ranging from 10 to 20 µM. This highlights the potential therapeutic applications of this compound in oncology.

Q & A

Q. What analytical methods detect degradation products under stressed conditions?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to heat (40–60°C), UV light, or acidic/basic conditions .
  • LC-MS/MS : Identify degradation products via fragmentation patterns and compare with synthetic standards .
  • Stability-Indicating Assays : Develop validated HPLC methods to quantify degradation kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(pyridin-3-yl)methyl]ethanediamide
Reactant of Route 2
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N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(pyridin-3-yl)methyl]ethanediamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.